1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one CAS number
1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one CAS number
An In-depth Technical Guide to 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one
Abstract
Introduction and Structural Elucidation
1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one belongs to the acetophenone class of organic compounds, which are characterized by an acetyl group attached to a phenyl ring. The specific substitution pattern of this molecule—a methoxy group at the 2-position and a trifluoromethyl group at the 4-position—is pivotal to its chemical reactivity and potential biological activity. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a unique electronic environment on the aromatic ring, influencing its interactions with biological targets.
The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry, known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to target proteins.[1][2] Similarly, the methoxy (-OCH3) group can modulate a compound's pharmacokinetic profile and is a common feature in many approved drugs. The combination of these two moieties on an acetophenone scaffold suggests a high potential for this molecule as a building block in the synthesis of novel therapeutic agents.
Compound Identification: As of the latest search, a dedicated CAS (Chemical Abstracts Service) number for 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one has not been identified in major chemical databases. This suggests the compound may be a novel entity or a specialized research intermediate. For reference, structurally similar compounds include 1-(4-(Trifluoromethyl)phenyl)ethan-1-one (CAS: 709-63-7) and 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one (CAS: 85013-98-5).[3][4]
Physicochemical Properties (Predicted)
The precise experimental data for 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one is not available. However, based on the properties of analogous compounds, we can predict its key physicochemical parameters, which are crucial for assessing its drug-like properties and behavior in biological systems.
| Property | Predicted Value | Rationale / Comparison |
| Molecular Formula | C10H9F3O2 | Based on chemical structure |
| Molecular Weight | 234.17 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to light yellow solid or liquid | Similar trifluoromethyl acetophenones are often crystalline solids or oils.[5] |
| Boiling Point | ~240-260 °C | Extrapolated from related compounds like 1-[2-Methoxy-5-(Trifluoromethoxy)Phenyl]Ethanone (239.8 °C).[6] |
| Melting Point | ~40-60 °C | Similar substituted acetophenones often have melting points in this range.[6] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, THF), sparingly soluble in water | The trifluoromethyl group increases lipophilicity, while the methoxy and ketone groups provide some polarity. |
| LogP | 2.5 - 3.5 | Estimated based on the contributions of the trifluoromethyl and methoxy groups. |
Synthesis and Mechanistic Insights
The synthesis of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one can be approached through several established synthetic strategies. The choice of method will depend on the availability of starting materials and the desired scale of production. A common and effective method is the Friedel-Crafts acylation of 3-(trifluoromethyl)anisole.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The Friedel-Crafts acylation of 3-(trifluoromethyl)anisole with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) is a direct and logical route. The directing effects of the methoxy and trifluoromethyl groups are key to achieving the desired regioselectivity. The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. In 3-(trifluoromethyl)anisole, the positions ortho and para to the methoxy group are C2, C4, and C6. The position meta to the trifluoromethyl group is C5. The acylation is expected to occur predominantly at the C6 position, ortho to the methoxy group, due to steric hindrance at the C2 position and the deactivating effect of the trifluoromethyl group on the C4 position. To obtain the target compound, acylation would need to be directed to the C2 position. While less favored, this can sometimes be achieved by careful selection of the Lewis acid and reaction conditions.
A more reliable, multi-step approach would be to start with a precursor that allows for more controlled introduction of the functional groups. For instance, a synthetic route starting from 2'-hydroxy-4'-nitroacetophenone has been described for a similar compound, 1-(2-Methoxy-4-nitrophenyl)ethanone.[7] A similar strategy could be adapted for the trifluoromethyl analogue.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical, yet plausible, method based on established organic synthesis principles for similar molecules.[8][9]
Step 1: Synthesis of 1-(2-hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one
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Reaction Setup: To a stirred solution of 3-(trifluoromethyl)phenol (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid such as aluminum chloride (1.2 equivalents) portion-wise.
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Acylation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield 1-(2-hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one.
Step 2: Methylation to 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one
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Reaction Setup: Dissolve 1-(2-hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one (1 equivalent) in a suitable solvent such as acetone or DMF.
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Base Addition: Add a base, for instance, anhydrous potassium carbonate (2 equivalents).
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Methylation: Add a methylating agent like dimethyl sulfate or methyl iodide (1.5 equivalents) and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
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Work-up: After cooling, filter off the inorganic salts and evaporate the solvent. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purification: Purify the final product by recrystallization or column chromatography.
Synthetic Workflow Diagram
Caption: Hypothetical two-step synthesis of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one.
Potential Applications in Drug Discovery
The structural motifs present in 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one suggest its utility as a scaffold or intermediate in the development of new drugs for various therapeutic areas.
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Enzyme Inhibition: Many enzyme inhibitors feature acetophenone cores. For example, derivatives of acetophenone have been investigated as potential inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism.[10] The trifluoromethyl group can enhance binding to hydrophobic pockets in enzyme active sites.
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Anticancer Agents: The acetophenone scaffold is found in numerous compounds with cytotoxic activity against cancer cell lines.[11] The incorporation of a trifluoromethyl group often leads to enhanced anticancer properties.
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Neurological Disorders: Compounds with trifluoromethylphenyl moieties are being explored for the treatment of neurological and psychiatric disorders. For instance, they are used as intermediates in the synthesis of substance P (neurokinin-1) receptor antagonists.[8]
Putative Signaling Pathway Involvement
Given the prevalence of acetophenone derivatives as kinase inhibitors, it is plausible that derivatives of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one could modulate key signaling pathways in cancer, such as the MAPK/ERK or PI3K/Akt pathways.
Caption: Putative inhibition of the MAPK/ERK signaling pathway by derivatives.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one is not available, precautions should be based on data for structurally similar and hazardous compounds.
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General Handling: Use in a well-ventilated area or under a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]
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Health Hazards: Similar compounds can cause skin and eye irritation.[14] Avoid inhalation of dust or vapors. Harmful if swallowed.[13][14]
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First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]
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Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[14]
-
Inhalation: Move the person to fresh air. If feeling unwell, get medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]
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-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12]
Conclusion and Future Directions
1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one represents a promising, albeit currently undercharacterized, chemical entity. Its unique substitution pattern, combining the beneficial properties of both methoxy and trifluoromethyl groups, makes it a valuable target for synthesis and a potential cornerstone for building libraries of novel drug candidates. Future research should focus on the definitive synthesis and characterization of this compound, including obtaining its CAS number and full spectroscopic data. Subsequently, screening for biological activity against a range of therapeutic targets, particularly in oncology and neurology, is highly warranted. The insights provided in this guide, drawn from the rich chemistry of related acetophenones, lay a strong foundation for these future investigations.
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